molecular formula C20H25N5O2 B5582247 (1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5582247
M. Wt: 367.4 g/mol
InChI Key: XIRSJPXPUDEZGN-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique structure that combines elements of bicyclic and heterocyclic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the diazabicyclo[3.2.2]nonane core.

    Introduction of the 3-methylbut-2-enyl group: This is achieved through a substitution reaction, where the appropriate alkyl halide is reacted with the bicyclic core under basic conditions.

    Attachment of the 7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl group: This step involves the coupling of the pyrazolo[1,5-a]pyrimidine derivative with the bicyclic core, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methylbut-2-enyl group, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest that it may have activity against certain types of cancer cells and inflammatory conditions.

Industry

In industry, this compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its unique chemical properties make it a candidate for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of (1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one: is similar to other diazabicyclo[3.2.2]nonane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl group. This structural feature imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-13(2)7-9-24-16-5-4-15(19(24)26)11-23(12-16)20(27)17-10-21-18-6-8-22-25(18)14(17)3/h6-8,10,15-16H,4-5,9,11-12H2,1-3H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRSJPXPUDEZGN-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=NN12)C(=O)N3CC4CCC(C3)N(C4=O)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC2=CC=NN12)C(=O)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.